

An In-depth Technical Guide to Stearoylethanolamide-d3: Chemical Properties and Stability

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Compound of Interest

Compound Name: Stearoylethanolamide-d3

Cat. No.: B15133697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and biological significance of **Stearoylethanolamide-d3** (SEA-d3). This deuterated analog of Stearoylethanolamide (SEA) is an essential tool in biomedical research, particularly in studies involving the endocannabinoid system and related signaling pathways. Its primary application is as an internal standard for the accurate quantification of endogenous SEA in biological matrices by mass spectrometry.

Chemical Properties

Stearoylethanolamide-d3 is a synthetically modified version of Stearoylethanolamide, a naturally occurring N-acylethanolamine. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical behavior.

Physicochemical Data

The key physicochemical properties of Stearoylethanolamide and its deuterated analog are summarized below.

Property	Stearoylethanolamide (SEA)	Stearoylethanolamide-d3 (SEA-d3)	Data Source(s)
Molecular Formula	C ₂₀ H ₄₁ NO ₂	C ₂₀ H ₃₈ D ₃ NO ₂	[Cayman Chemical]
Molecular Weight	327.55 g/mol	330.6 g/mol	[Cayman Chemical]
CAS Number	111-57-9	2749393-37-9	[Cayman Chemical]
Appearance	Crystalline solid	Crystalline solid	[Cayman Chemical]
Purity	≥98%	≥99% deuterated forms (d ₁ -d ₃)	[Cayman Chemical]
Solubility	DMSO: >100 µg/ml, Ethanol: >2 mg/ml, DMF: >2 mg/ml	DMSO: 100 mg/ml, Ethanol: 1 mg/ml, DMF: 1 mg/ml	[Cayman Chemical]

Stability and Storage

Proper handling and storage of **Stearoylethanolamide-d3** are crucial to maintain its integrity and ensure accurate experimental results. While specific, long-term stability studies on SEA-d3 are not extensively published, data from related lipid molecules and general principles of handling deuterated standards can provide guidance.

Recommended Storage Conditions

For long-term storage, it is recommended to store **Stearoylethanolamide-d3** as a solid at -20°C. When in solution, it should also be stored at -20°C, and repeated freeze-thaw cycles should be avoided to prevent degradation.

Degradation Pathways

The primary degradation pathway for Stearoylethanolamide is enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).^{[1][2][3]} This enzyme breaks the amide bond, yielding stearic acid and ethanolamine.^[1] As a deuterated analog, SEA-d3 is expected to undergo the same enzymatic degradation.

Chemical degradation can occur under harsh acidic or basic conditions, leading to hydrolysis of the amide bond. Exposure to high temperatures and UV light may also promote degradation, a

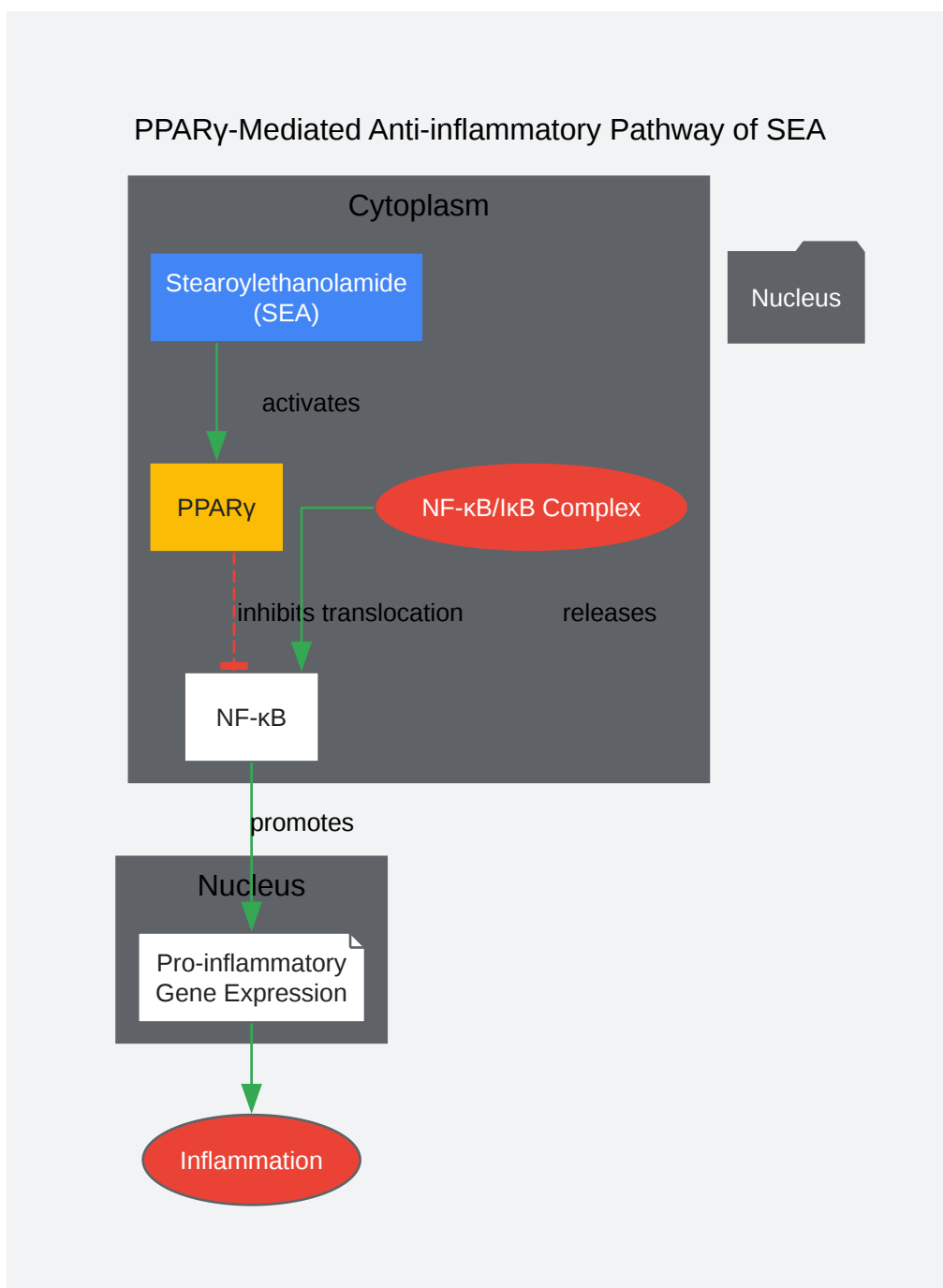
common characteristic of lipid molecules. Studies on vitamin D3, another lipid-soluble molecule, show that its stability is significantly affected by temperature, light, and pH.^{[4][5]} For instance, vitamin D3 is most stable at a pH above 5 and degrades more rapidly at higher temperatures and when exposed to light.^{[4][5]} Similar precautions should be taken with SEA-d3.

Biological Significance and Signaling Pathways

Stearoylethanolamide is an endocannabinoid-like compound that exhibits a range of biological activities, including anti-inflammatory and anorexic effects.^{[6][7][8]} Although it does not bind to the classical cannabinoid receptors CB1 and CB2 with high affinity, it modulates cellular signaling through other pathways, primarily by activating peroxisome proliferator-activated receptor alpha (PPAR α) and gamma (PPAR γ).^{[6][7][8]}

PPAR γ -Mediated Anti-inflammatory Pathway

SEA has been shown to exert anti-inflammatory effects by interacting with PPAR γ . This interaction leads to the suppression of the nuclear factor-kappa B (NF- κ B) signaling pathway, a key regulator of inflammation. By activating PPAR γ , SEA can inhibit the translocation of NF- κ B into the nucleus, thereby reducing the expression of pro-inflammatory genes.^{[6][7]}



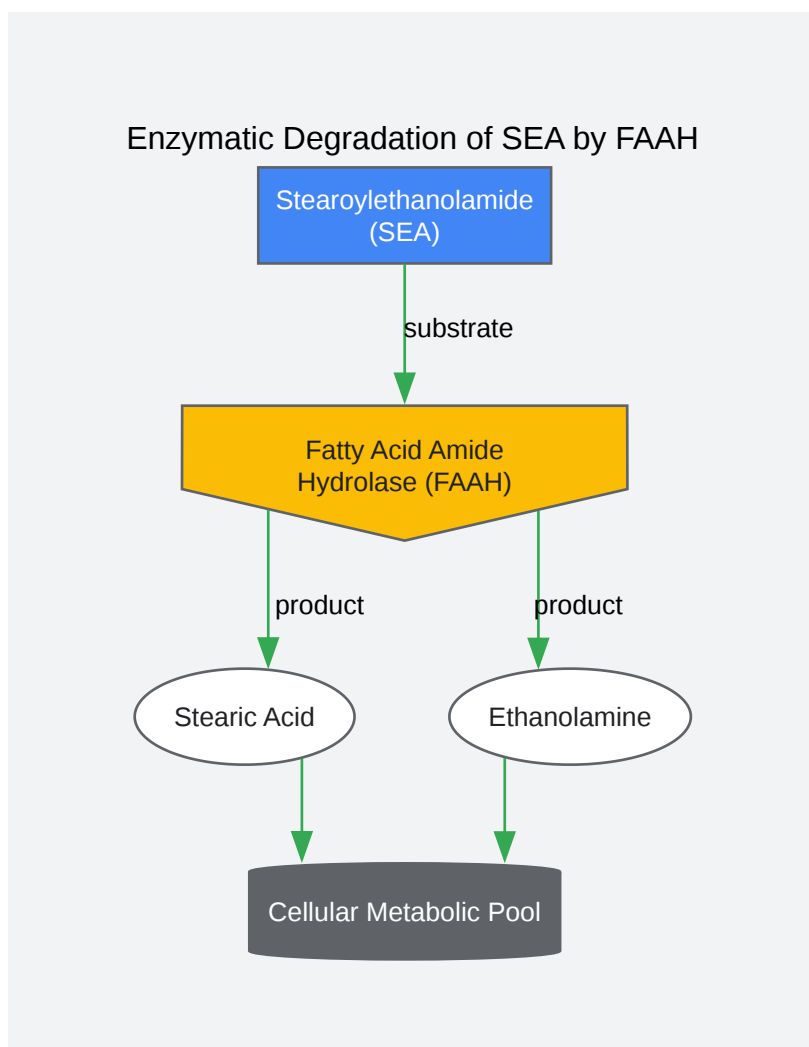
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Caption: SEA activates PPAR γ , which in turn inhibits the nuclear translocation of NF- κ B.

Enzymatic Degradation by FAAH

The biological activity of SEA is terminated by the enzyme fatty acid amide hydrolase (FAAH), which is also responsible for the degradation of the primary endocannabinoid, anandamide.^[1]

[2][9] FAAH hydrolyzes SEA into stearic acid and ethanolamine, which are then recycled for other metabolic processes.[1]



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Caption: FAAH catalyzes the hydrolysis of SEA into stearic acid and ethanolamine.

Experimental Protocols

Stearoylethanolamide-d3 is primarily used as an internal standard in quantitative mass spectrometry. Below is a representative protocol for the quantification of SEA in a biological sample, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of SEA in Plasma by LC-MS/MS

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Materials:

- Plasma samples
- **Stearoylethanolamide-d3** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water with 0.1% formic acid, HPLC grade
- C18 Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
 1. Thaw plasma samples on ice.
 2. To 100 μ L of plasma, add 10 μ L of a known concentration of **Stearoylethanolamide-d3** solution in methanol.
 3. Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
 4. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
 5. Collect the supernatant.
- Solid Phase Extraction (SPE):
 1. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

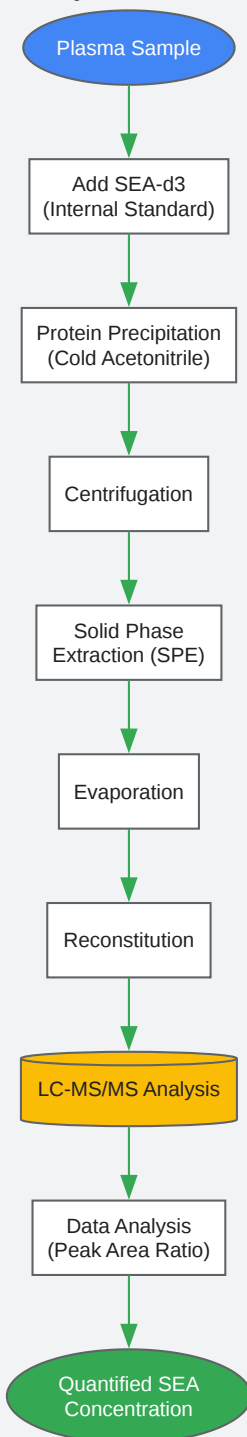
2. Load the supernatant onto the SPE cartridge.
 3. Wash the cartridge with 1 mL of 40% methanol in water.
 4. Elute the analytes with 1 mL of acetonitrile.
 5. Evaporate the eluate to dryness under a gentle stream of nitrogen.
 6. Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
 - Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - SEA: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 328.3 \rightarrow 62.1).

- SEA-d3: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 331.3 \rightarrow 62.1).

Data Analysis: Quantify the amount of endogenous SEA by calculating the ratio of the peak area of SEA to the peak area of the SEA-d3 internal standard and comparing this to a standard curve generated with known concentrations of SEA.

Experimental Workflow Diagram

LC-MS/MS Quantification Workflow

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Caption: Workflow for the quantification of SEA in plasma using SEA-d3 as an internal standard.

Conclusion

Stearoylethanolamide-d3 is an indispensable tool for researchers studying the endocannabinoid system and related lipid signaling pathways. Its chemical properties make it an ideal internal standard for accurate and precise quantification of endogenous Stearoylethanolamide. A thorough understanding of its stability, biological functions, and the appropriate experimental protocols is essential for its effective use in a research setting. This guide provides a foundational understanding to aid scientists and drug development professionals in their work with this important deuterated lipid.

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